1,3-Dimethyl-4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole
CAS No.: 146253-26-1
Cat. No.: VC16828300
Molecular Formula: C18H16N2O2S
Molecular Weight: 324.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 146253-26-1 |
|---|---|
| Molecular Formula | C18H16N2O2S |
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | 4-(benzenesulfonyl)-1,3-dimethyl-2H-pyrrolo[3,4-b]indole |
| Standard InChI | InChI=1S/C18H16N2O2S/c1-12-17-15-10-6-7-11-16(15)20(18(17)13(2)19-12)23(21,22)14-8-4-3-5-9-14/h3-11,19H,1-2H3 |
| Standard InChI Key | XHMFLZUNHKYHND-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C3=CC=CC=C3N(C2=C(N1)C)S(=O)(=O)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
1,3-Dimethyl-4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole is a heterocyclic compound featuring a fused pyrroloindole core modified with methyl and phenylsulfonyl substituents. Its molecular framework combines a bicyclic system where a pyrrole ring is annulated to the [3,4-b] position of an indole scaffold. The phenylsulfonyl group at position 4 serves as both a protective moiety and an electron-withdrawing stabilizer, while the methyl groups at positions 1 and 3 enhance steric and electronic modulation .
The compound’s IUPAC name reflects its substitution pattern:
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1,3-Dimethyl: Methyl groups at nitrogen (position 1) and carbon (position 3) of the indole ring.
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4-(Phenylsulfonyl): A sulfonyl group attached to phenyl at position 4 of the pyrrolidine ring.
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2,4-Dihydropyrrolo[3,4-b]indole: Partial saturation at positions 2 and 4 of the pyrrole ring, reducing aromaticity and enabling unique reactivity .
Synthetic Pathways and Optimization
Friedel-Crafts Acylation and Cyclization
The synthesis of pyrrolo[3,4-b]indole derivatives often begins with functionalized indole precursors. In related work, 1-(phenylsulfonyl)indole undergoes Friedel-Crafts acylation with diacid chlorides to install acyl groups at position 3, followed by cyclization to form the fused pyrrole ring . For example:
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Indole Protection: 1-(Phenylsulfonyl)indole (11) is prepared via sulfonation of indole using phenylsulfonyl chloride .
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Acylation: Treatment with acyl chlorides (e.g., decanedioyl dichloride) in the presence of AlCl₃ yields 3-acylindole intermediates .
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Cyclization: Lithiation at C-2 followed by quenching with acetaldehyde and acid-mediated cyclization forms the dihydropyrroloindole core .
Table 1: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Indole protection | PhSO₂Cl, base | 85–90 | |
| Friedel-Crafts acylation | AlCl₃, CH₂Cl₂, 0°C → rt | 70–75 | |
| Cyclization | LDA, acetaldehyde, TFA | 21–45 |
Alternative Route via Nitroindole Intermediates
A second approach leverages 3-nitroindoles as precursors. Treatment of 1-ethoxycarbonyl-3-nitroindole with ethyl isocyanoacetate and DBU induces cyclization to form pyrrolo[3,4-b]indoles . While this method avoids sulfonation, the phenylsulfonyl group can be introduced post-cyclization via nucleophilic substitution or Pd-catalyzed coupling .
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Key signals include:
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¹³C NMR: Distinct carbonyl (C=O) signals absent, confirming the lack of ester/amide groups in the final product .
X-ray Crystallography
While no crystal structure of the exact compound is reported, analogous 4H-furo[3,4-b]indoles exhibit planar fused rings with dihedral angles <10° between indole and heterocyclic planes . The phenylsulfonyl group adopts a pseudo-axial orientation to minimize steric clashes .
Applications in Medicinal Chemistry and Materials Science
Optoelectronic Materials
The conjugated π-system of pyrroloindoles makes them candidates for organic semiconductors. Introducing electron-withdrawing sulfonyl groups modulates HOMO-LUMO gaps, enhancing charge transport properties .
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